N,N-Dimethylbenzothiophene-6-sulfonamide
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Overview
Description
N,N-Dimethylbenzothiophene-6-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties . This compound features a benzothiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, which is known for its role in various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzothiophene-6-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly, as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions often involve the use of catalysts such as copper to facilitate the dual S–H/N–H activation .
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is streamlined to minimize waste and maximize yield. The use of low-cost commodity chemicals like thiols and amines, along with efficient catalytic processes, makes the industrial production of these compounds economically viable .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzothiophene-6-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur under mild conditions using reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfones and other derivatives that retain the core benzothiophene structure .
Scientific Research Applications
N,N-Dimethylbenzothiophene-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of new drugs and as a probe to study biological processes.
Industry: The compound is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzothiophene-6-sulfonamide involves its interaction with molecular targets in biological systems. Sulfonamides typically inhibit enzymes involved in folate metabolism, which is crucial for bacterial growth and replication . This inhibition leads to the bacteriostatic effect, making sulfonamides effective antibacterial agents .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A sulfur-containing heterocycle similar to the core structure of N,N-Dimethylbenzothiophene-6-sulfonamide.
Dibenzothiophene: Another sulfur-containing compound with a similar structure but different chemical properties.
4,6-Dimethyldibenzothiophene: A derivative of dibenzothiophene with additional methyl groups.
Uniqueness
This compound stands out due to its sulfonamide group, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound in various fields, from pharmaceuticals to materials science .
Properties
Molecular Formula |
C10H11NO2S2 |
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Molecular Weight |
241.3 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzothiophene-6-sulfonamide |
InChI |
InChI=1S/C10H11NO2S2/c1-11(2)15(12,13)9-4-3-8-5-6-14-10(8)7-9/h3-7H,1-2H3 |
InChI Key |
MFEBYZYXRUOTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=CS2 |
Origin of Product |
United States |
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